molecular formula C24H22F3N3O2 B304222 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Numéro de catalogue B304222
Poids moléculaire: 441.4 g/mol
Clé InChI: GCNGHUCAMXSTCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial signaling molecule in B cell receptor (BCR) signaling, and its inhibition has shown promising results in the treatment of various B cell malignancies.

Mécanisme D'action

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide selectively binds to and inhibits the activity of BTK, a cytoplasmic tyrosine kinase that plays a critical role in BCR signaling. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT/mTOR pathway and the NF-κB pathway, which promote cell survival and proliferation. Inhibition of BTK by 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide leads to the suppression of these pathways and induces apoptosis in B cell malignancies.
Biochemical and Physiological Effects
2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce apoptosis in B cell malignancies in vitro and in vivo. In preclinical models, 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to inhibit tumor growth and enhance the activity of other chemotherapeutic agents. 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.

Avantages Et Limitations Des Expériences En Laboratoire

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several advantages as a tool for studying BCR signaling and B cell malignancies. It is a potent and selective inhibitor of BTK, which allows for the specific targeting of this pathway. 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to enhance the activity of other chemotherapeutic agents, which may have clinical implications. However, 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has some limitations for lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. Additionally, the long half-life of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide may make it difficult to study its pharmacokinetics in vivo.

Orientations Futures

There are several future directions for the study of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. First, clinical trials are currently underway to evaluate the safety and efficacy of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in patients with B cell malignancies. These trials will provide important information about the clinical utility of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. Second, further preclinical studies are needed to evaluate the potential synergy between 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and other chemotherapeutic agents. Third, the development of new BTK inhibitors with improved pharmacokinetic properties may further enhance the clinical utility of this class of drugs. Finally, the study of BCR signaling and its role in B cell malignancies may lead to the identification of new therapeutic targets and the development of novel drugs.

Méthodes De Synthèse

The synthesis of 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the reaction of 2-methyl-5-nitro-4-(2-trifluoromethylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 6-methylpyridin-2-amine in the presence of a coupling reagent. The resulting intermediate is then reduced to the corresponding amine, which is subsequently treated with 2,4-dichloro-5-fluorophenyl isocyanate to yield 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.

Applications De Recherche Scientifique

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In vitro and in vivo studies have shown that 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibits BCR signaling and induces apoptosis in B cell malignancies. 2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to enhance the activity of other chemotherapeutic agents, such as ibrutinib and venetoclax, in preclinical models.

Propriétés

Nom du produit

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Formule moléculaire

C24H22F3N3O2

Poids moléculaire

441.4 g/mol

Nom IUPAC

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H22F3N3O2/c1-13-7-5-12-19(28-13)30-23(32)20-14(2)29-17-10-6-11-18(31)22(17)21(20)15-8-3-4-9-16(15)24(25,26)27/h3-5,7-9,12,21,29H,6,10-11H2,1-2H3,(H,28,30,32)

Clé InChI

GCNGHUCAMXSTCS-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4C(F)(F)F)C(=O)CCC3)C

SMILES canonique

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4C(F)(F)F)C(=O)CCC3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.